molecular formula C19H14F3N3O2 B12440792 4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

Cat. No.: B12440792
M. Wt: 373.3 g/mol
InChI Key: NXXJACYJWOWWNB-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C19H14F3N3O2

Molecular Weight

373.3 g/mol

IUPAC Name

4-[[4-(3-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

InChI

InChI=1S/C19H14F3N3O2/c1-11-3-2-4-13(9-11)15-10-16(19(20,21)22)25-18(24-15)23-14-7-5-12(6-8-14)17(26)27/h2-10H,1H3,(H,26,27)(H,23,24,25)

InChI Key

NXXJACYJWOWWNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyrimidine ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₉H₁₄F₃N₃O₂
  • Molecular Weight : 373.34 g/mol
  • CAS Number : 1820734-69-7
  • Key Features: Central pyrimidine ring substituted with a trifluoromethyl group at position 4 and an m-tolyl (3-methylphenyl) group at position 4. An aminobenzoic acid moiety linked to the pyrimidine ring via position 2.

Functional Significance :

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzoic acid moiety may contribute to hydrogen bonding or ionic interactions in biological systems .
  • The m-tolyl substituent introduces steric and electronic effects that influence binding affinity and solubility .

Structural Analogues: Substituent Variations

The compound belongs to a class of pyrimidine derivatives with modifications at the phenyl (position 6) and aminobenzoic acid (position 2) groups. Below is a comparative analysis of key analogues:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight CAS/DT Number
4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid 3-Methylphenyl (m-tolyl) C₁₉H₁₄F₃N₃O₂ 373.34 1820734-69-7
4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid 2-Methylphenyl (o-tolyl) C₁₉H₁₄F₃N₃O₂ 373.34 DT165
4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid 2-Naphthyl C₂₂H₁₄F₃N₃O₂ 409.37 DT194
4-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid 4-Methoxyphenyl C₁₉H₁₄F₃N₃O₃ 389.33 DT236–DT239
N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid 4-Nitrophenyl C₁₈H₁₁F₃N₄O₄ 404.31 1845715-24-3

Key Differences and Implications

Substituent Position (m-Tolyl vs. o-Tolyl)
  • Solubility : The m-tolyl variant may exhibit marginally better aqueous solubility compared to the ortho isomer due to reduced hydrophobicity .
Aromatic System Size (Phenyl vs. Naphthyl)
  • Molecular Weight : Naphthyl derivatives (e.g., DT194) have higher molecular weights (~409 vs. 373 g/mol), which may affect pharmacokinetic properties such as membrane permeability .
Electron-Donating vs. Electron-Withdrawing Groups
  • Methoxyphenyl (DT236–DT239) : The 4-methoxy group is electron-donating, which may increase electron density on the pyrimidine ring, altering reactivity or binding to electron-deficient targets .

Biological Activity

4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is a pyrimidine derivative with significant potential in medicinal chemistry. Its unique structural characteristics, including a trifluoromethyl group and an m-tolyl substituent, contribute to its biological activity and reactivity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₄F₃N₃O₂
  • Molecular Weight : 373.34 g/mol
  • CAS Number : 1820734-69-7

The compound features a carboxylic acid functional group, which enhances its ability to interact with various biological targets, facilitating diverse pharmacological effects.

Predicted Activities

Computational methods, such as the PASS (Prediction of Activity Spectra for Substances) program, suggest that this compound may exhibit a range of biological activities, including:

  • Antiviral : Potential interactions with viral proteins.
  • Anticancer : Indications of cytotoxic effects on cancer cell lines.
  • Anti-inflammatory : Possible modulation of inflammatory pathways.

Interaction Studies

Interaction studies are crucial for understanding how this compound engages with biological targets. These typically involve:

  • Molecular Docking : Simulations to predict binding affinities with target proteins.
  • In Vitro Assays : Evaluating cytotoxicity and efficacy against specific cell lines.

Cytotoxicity and Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, a related study on derivatives demonstrated significant cytopathic protection against influenza viruses with EC₅₀ values ranging from 7.17 to 16.48 µM . The structural similarity suggests that 4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid may exhibit comparable activity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the pyrimidine structure can significantly influence biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl enhances the compound's potency against various targets .

Comparative Analysis

A comparative analysis of similar compounds reveals unique aspects of 4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid:

Compound NameStructural FeaturesBiological ActivityUniqueness
4-TrifluoromethylpyrimidineTrifluoromethyl groupAntiviralLacks carboxylic acid
2-MethylpyrimidineMethyl group instead of trifluoromethylAntimicrobialSimpler structure
5-MethylpyrimidineMethyl substitution at different positionAnticancerDifferent substitution pattern

This table illustrates that while other compounds share structural similarities, the specific arrangement in 4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid enhances its biological activity.

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